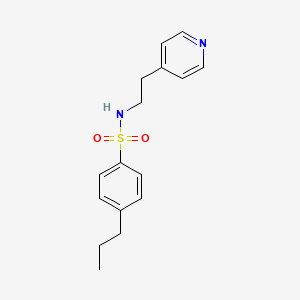

![molecular formula C17H24N2O5 B5569363 7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)

7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives typically involves the [3+2] cycloaddition of methylenelactams with nitrones, leading to stereospecific outcomes due to the formation of spiro compounds. For instance, the synthesis of related 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives demonstrates a methodological approach to generating spirocyclic structures through cycloaddition reactions, showcasing the precision and complexity in constructing such intricate molecules (Chiaroni et al., 2000).

Molecular Structure Analysis

The structural analysis of diazaspirodecanones involves examining their molecular geometry, conformation, and stereochemistry. Research on similar compounds, such as 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, reveals distinct envelope conformations of isoxazolidine rings, which influence the overall molecular structure and potential chemical reactivity (Chiaroni et al., 2000).

Chemical Reactions and Properties

Spirocyclic compounds, such as diazaspirodecanones, participate in various chemical reactions, reflecting their reactivity towards different reagents. For instance, the synthesis and reactions of related spiroacetal enol ethers and diazaspiro[4.5]decane derivatives illustrate the versatility and reactivity of these compounds in forming diverse structures and functionalities (Toshima et al., 1998).

Physical Properties Analysis

The physical properties of diazaspirodecanones, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments. Investigations into similar compounds offer insights into the factors that influence these properties, which are essential for practical applications and handling (Wang et al., 2011).

Applications De Recherche Scientifique

Cycloaddition and Structural Analysis

Research on derivatives similar to the compound has focused on understanding their chemical synthesis and structural properties. For example, studies on 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives have been conducted to explore their formation through stereospecific cycloaddition reactions, offering insights into their stereochemistry and potential for creating complex molecular architectures (Chiaroni et al., 2000). Such research underscores the synthetic versatility and the structural diversity achievable with spirocyclic compounds, potentially applicable in designing molecules with specific biological activities.

Antihypertensive Activity

Spirocyclic compounds have also been evaluated for their pharmacological activities. A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, with structural motifs reminiscent of the compound , were synthesized and screened for antihypertensive properties. These studies reveal the potential of spirocyclic derivatives in modulating physiological targets and contributing to the development of new therapeutic agents (Caroon et al., 1981).

Supramolecular Chemistry

Further applications can be seen in the field of supramolecular chemistry, where derivatives of spirocyclic compounds are studied for their ability to form complex structures. Investigations into cyclohexane-spirohydantoin derivatives, for example, discuss their potential in forming diverse supramolecular arrangements, which could have implications in materials science and nanotechnology (Graus et al., 2010).

Anticancer and Antiangiogenic Activity

Spirocyclic derivatives have also been explored for their anticancer and antiangiogenic activities, indicating the potential for these compounds in cancer therapy. Studies on 3-arylaminobenzofuran derivatives, which share a common structural framework with the compound of interest, have shown promising results in inhibiting cancer cell growth and affecting vascular endothelial cells, underscoring the therapeutic potential of such molecules (Romagnoli et al., 2015).

Propriétés

IUPAC Name |

7-(2-methoxyethyl)-2-(5-methoxyfuran-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-22-11-10-18-8-3-6-17(16(18)21)7-9-19(12-17)15(20)13-4-5-14(23-2)24-13/h4-5H,3,6-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMDRSKXPMDJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC=C(O3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)

![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)

![(4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5569345.png)

![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)

![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)

![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)